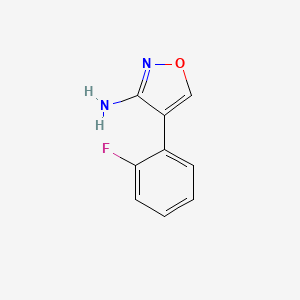

4-(2-Fluorophenyl)-1,2-oxazol-3-amine

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-8-4-2-1-3-6(8)7-5-13-12-9(7)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMGAYMOPIGEFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CON=C2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267666-36-3 | |

| Record name | 4-(2-fluorophenyl)-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cycloaddition of Aldehydes and N-Hydroximidoyl Chlorides

A commonly employed method for synthesizing isoxazole derivatives, including fluorophenyl-substituted isoxazol-3-amines, is the 1,3-dipolar cycloaddition reaction between aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine. This approach allows for regioselective formation of the isoxazole ring with high yields.

- Reaction conditions: Typically conducted under mild to moderate temperatures with triethylamine as the base to facilitate cycloaddition.

- Outcome: Formation of 5-aryl isoxazol-3-amines, where the aryl group can be a 2-fluorophenyl moiety.

- Advantages: High regioselectivity, good yields, and tolerance of various substituents on the aromatic ring.

- Optimization: Use of microwave-assisted synthesis has been reported to enhance reaction rates and yields, making the process more efficient and eco-friendly for scale-up.

Cyclization of Precursors via Halogenated Aromatic Compounds

Another synthetic strategy involves the cyclization of halogenated aromatic precursors bearing amino or nitro groups. For example, 2-fluorobenzylamine derivatives can be cyclized under specific conditions to form the isoxazole ring.

- Typical sequence:

- Amination of 2-bromoacetophenone or related compounds.

- Acylation with 2-fluorobenzoic acid.

- Cyclization using reagents such as phosphorus oxychloride (POCl3).

- Reduction of nitro groups to amines.

- Reaction conditions: Reflux or controlled heating, often in the presence of bases like potassium carbonate.

- Yields: High yields (up to 90%) have been reported for similar oxazole derivatives prepared via this route.

Substitution and Functional Group Transformations

The 2-fluorophenyl group can be introduced or modified via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki coupling.

- Nucleophilic substitution: Fluorine atoms in aromatic rings can be substituted under strong nucleophilic conditions, but fluorine is typically less reactive than other halogens, requiring optimized conditions.

- Cross-coupling: Suzuki coupling allows for the introduction of the 2-fluorophenyl moiety onto preformed isoxazole rings or their precursors.

- Reagents: Palladium catalysts, boronic acids or esters, bases like potassium carbonate.

- Advantages: High specificity and ability to introduce diverse substituents.

Cyclization via Aminophenol Derivatives (Related Isoxazole Analogues)

Though more common for benzoxazole derivatives, cyclization of aminophenol derivatives with suitable chlorinating agents such as N-chlorosuccinimide (NCTS) and Lewis acids (e.g., BF3·Et2O) can be adapted to related heterocycles. These methods involve:

- Refluxing aminophenol with NCTS in 1,4-dioxane.

- Workup with sodium bicarbonate and extraction.

- Purification by column chromatography.

Such cyclization strategies provide insights into ring formation that may be applicable to isoxazole systems with suitable modifications.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cycloaddition of aldehydes and N-hydroximidoyl chlorides | Aldehydes, N-hydroximidoyl chlorides, triethylamine | Mild heating, sometimes microwave-assisted | High (up to 90%) | Regioselective, scalable, eco-friendly options available |

| Cyclization of halogenated aromatic precursors | 2-Bromoacetophenone, 2-fluorobenzoic acid, POCl3, reducing agents | Reflux, base (K2CO3) | High (up to 90%) | Multi-step, allows introduction of fluorophenyl group |

| Nucleophilic aromatic substitution / Suzuki coupling | Halogenated aromatics, boronic acids, Pd catalysts | Heating, base | Variable, generally good | Enables diverse substitution patterns |

| Cyclization of aminophenols (related method) | Aminophenol, NCTS, BF3·Et2O | Reflux in 1,4-dioxane | Moderate to high | Adaptable for heterocycle synthesis |

Research Findings and Optimization Notes

- Regioselectivity: Computational studies (DFT calculations) assist in predicting and optimizing the regioselectivity of isoxazole ring formation, minimizing undesired isomers.

- Microwave-assisted synthesis: Enhances reaction rates and yields, reduces reaction times from hours to minutes, and is environmentally friendly.

- Catalytic methods: Copper(I)-mediated cycloaddition can improve yields and selectivity.

- Stability of intermediates: Use of anhydrous conditions and drying agents (e.g., MgSO4) during workup prevents decomposition of hygroscopic intermediates.

- Substituent effects: The position of the fluorine atom on the phenyl ring influences biological activity and synthetic accessibility. The ortho-fluorine substituent is preferred for activity and can be introduced efficiently via the described methods.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

Research indicates that 4-(2-Fluorophenyl)-1,2-oxazol-3-amine exhibits significant biological activities , including:

- Antimicrobial properties : It has shown effectiveness against various bacterial strains.

- Anticancer activity : The compound acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), which are critical for nucleotide uptake in cancer cells. This inhibition can disrupt cellular metabolism and reduce cancer cell proliferation .

Medicine

Due to its ability to interact with biological targets, this compound is investigated as a potential drug candidate for various diseases. Its role as an ENT inhibitor suggests applications in cancer therapy, particularly for tumors reliant on nucleoside transport for growth.

Industry

In industrial applications, 4-(2-Fluorophenyl)-1,2-oxazol-3-amine is utilized in the development of new materials and pharmaceuticals. Its unique chemical properties make it a valuable precursor in the synthesis of agrochemicals and other fine chemicals.

The primary mechanism of action for 4-(2-Fluorophenyl)-1,2-oxazol-3-amine involves its binding to ENTs:

- Binding Interaction : The compound binds irreversibly and non-competitively to ENTs, decreasing the maximum velocity (Vmax) of nucleoside transport without altering the affinity (Km) for nucleosides.

- Cellular Effects : This binding leads to alterations in cell signaling pathways and gene expression, influencing cellular metabolism and potentially inhibiting cancer cell proliferation.

Pharmacological Effects

Research demonstrates that 4-(2-Fluorophenyl)-1,2-oxazol-3-amine has a range of pharmacological effects:

| Activity Type | Description |

|---|---|

| Anticancer | Disruption of nucleotide synthesis in cancer cells leads to reduced proliferation rates. |

| Antimicrobial | Effective against various bacterial strains, showcasing potential as an antibiotic. |

| Potential Drug Candidate | Investigated for use in therapies targeting diseases reliant on nucleoside transport. |

Case Study 1: Anticancer Activity

A study highlighted that the inhibition of ENTs by 4-(2-Fluorophenyl)-1,2-oxazol-3-amine resulted in decreased proliferation rates in cancer cell lines. The compound's ability to modulate key signaling pathways was crucial for its anticancer efficacy .

Case Study 2: Combination Therapy

In combination studies with other therapeutic agents like olaparib (a PARP inhibitor), 4-(2-Fluorophenyl)-1,2-oxazol-3-amine demonstrated enhanced anti-leukemic activity against FLT3-mutated acute myeloid leukemia (AML) cells. This suggests its potential role in combination therapies for more effective treatment regimens .

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

4-(2,4-Difluorophenyl)-1,2-oxazol-3-amine

4-(2-Fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol

- Core Structure : 1,2,4-Triazole (vs. 1,2-oxazole).

- Substituents : 2-Fluorophenyl, thiol (-SH), and isopropyl groups.

- Biological Activity : Exhibits antimicrobial, antioxidant, and anti-inflammatory properties .

- Key Difference : The thiol group enhances redox activity, while the triazole core offers distinct hydrogen-bonding capabilities compared to the oxazole’s oxygen atom.

Heterocyclic Core Comparisons

Oxazole vs. Oxazolidinone

- Example : Compound 1a (tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate) .

- Stability: Oxazolidinones (saturated oxygen-containing rings) degrade in simulated gastric fluid, whereas 1,2-oxazoles (aromatic) may exhibit greater metabolic stability due to reduced ring strain and aromatic conjugation.

Oxazole vs. 1,2,5-Oxadiazole

- Example : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine .

- Applications : 1,2,5-Oxadiazoles are often used in high-energy materials due to their explosive properties, whereas oxazoles are more common in drug discovery for their bioavailability and metabolic resistance .

Physicochemical Properties

| Compound | Core | Molecular Weight (g/mol) | Stability in Gastric Fluid | Notable Properties |

|---|---|---|---|---|

| 4-(2-Fluorophenyl)-1,2-oxazol-3-amine | 1,2-Oxazole | 178.17 | Not reported | High aromaticity, moderate polarity |

| 4-(2,4-Difluorophenyl)-1,2-oxazol-3-amine | 1,2-Oxazole | 196.16 | Not reported | Enhanced lipophilicity |

| Compound 1a (Oxazolidinone) | Oxazolidinone | - | Degrades | Susceptible to hydrolysis |

| 4-(2-Fluorophenyl)-5-isopropyl-triazole-3-thiol | 1,2,4-Triazole | - | Stable (inferred) | Redox-active, antimicrobial |

Biological Activity

Overview

4-(2-Fluorophenyl)-1,2-oxazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both an oxazole ring and a fluorophenyl group enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in drug development.

The primary biological activity of 4-(2-fluorophenyl)-1,2-oxazol-3-amine is attributed to its role as an inhibitor of human equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2. These transporters are critical for the uptake of nucleosides, which are essential for nucleotide synthesis and cellular metabolism.

Key Mechanisms:

- Binding Interaction: The compound binds irreversibly and non-competitively to ENTs, decreasing the maximum velocity (Vmax) of nucleoside transport without altering the affinity (Km) for nucleosides.

- Cellular Effects: It modulates various cell signaling pathways and gene expressions, leading to alterations in cellular metabolism and potentially influencing cancer cell proliferation .

Pharmacological Effects

Research indicates that 4-(2-fluorophenyl)-1,2-oxazol-3-amine exhibits a range of biological activities:

Anticancer Activity

Studies have shown that compounds similar to 4-(2-fluorophenyl)-1,2-oxazol-3-amine possess anticancer properties. The inhibition of ENTs disrupts nucleotide synthesis in cancer cells, which can lead to reduced proliferation rates.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Study 1: Inhibition of Nucleoside Transport

In vitro studies have demonstrated that 4-(2-fluorophenyl)-1,2-oxazol-3-amine effectively inhibits nucleoside transport in cells expressing ENT1 and ENT2. The inhibitory effects were persistent over time, indicating a stable interaction with the transporters.

Study 2: Antimicrobial Activity Assessment

In a recent study assessing the antimicrobial properties of oxazole derivatives, 4-(2-fluorophenyl)-1,2-oxazol-3-amine exhibited significant activity against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 µM to 77.38 µM for various pathogens .

Data Tables

| Biological Activity | Target Organisms | MIC Values (µM) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 | |

| Bacillus subtilis | 4.69 | |

| Antifungal | Candida albicans | 16.69 |

Q & A

Q. What synthetic routes are recommended for 4-(2-Fluorophenyl)-1,2-oxazol-3-amine, and how can reaction conditions be optimized?

Methodological Answer:

- Route Selection: Common approaches include cyclization of fluorophenyl-substituted propargyl amines or condensation of 2-fluorophenyl nitriles with hydroxylamine derivatives. For regioselective oxazole formation, microwave-assisted synthesis may improve reaction efficiency .

- Optimization: Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd for cross-coupling steps). Monitor yields via HPLC and confirm purity with melting point analysis.

Q. How should researchers characterize this compound to validate its structure?

Methodological Answer:

- Spectroscopic Techniques:

- NMR: Compare H and C NMR shifts with PubChem-deposited data (e.g., fluorine coupling patterns at ~δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry: Use HRMS to confirm the molecular ion [M+H] at m/z 179.05 (calculated).

- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry of the oxazole ring and fluorine substitution.

Q. What safety protocols are critical for handling fluorinated heterocyclic amines?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Fluorinated aromatics may penetrate latex gloves.

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste Disposal: Follow guidelines for halogenated waste, as fluorinated compounds can persist in aquatic environments .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to compute HOMO/LUMO energies, focusing on the electron-withdrawing effect of the fluorine substituent. Compare with experimental UV-Vis spectra for validation.

- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging the oxazole ring’s hydrogen-bonding capacity .

Q. How to address discrepancies in reported spectral data (e.g., NMR shifts)?

Methodological Answer:

- Data Reconciliation: Cross-reference with high-quality databases like PubChem or Reaxys.

- Solvent Effects: Re-run NMR in standardized solvents (e.g., DMSO-d) and document temperature/pH conditions.

- Impurity Analysis: Use LC-MS to detect byproducts (e.g., regioisomers) that may skew spectral interpretations.

Q. What strategies improve regioselectivity in oxazole ring formation?

Methodological Answer:

- Catalyst Design: Employ transition-metal catalysts (e.g., CuI) to direct cyclization.

- Substituent Effects: Introduce electron-donating groups on the fluorophenyl ring to stabilize intermediates.

- Kinetic Control: Optimize reaction time and temperature to favor the desired regioisomer.

Q. How to resolve challenges in identifying the correct CAS RN for fluorinated aromatic amines?

Methodological Answer:

- Nomenclature Precision: Use IUPAC naming tools (e.g., PubChem’s Lexichem) to verify synonyms .

- Database Cross-Check: Search SciFinder or Reaxys with structural descriptors (e.g., SMILES: C1=CC=C(C(=C1)F)C2=NOC(=N2)N) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.